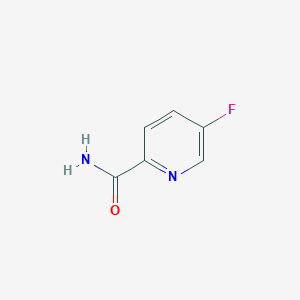

5-Fluoropicolinamide

説明

Contextualization within Pyridine (B92270) Carboxamide Scaffolds in Drug Discovery

Pyridine carboxamides represent a privileged structural motif in medicinal chemistry, found in numerous clinically approved drugs. rsc.orgjchemrev.com This scaffold's prevalence stems from its ability to engage in various non-covalent interactions, including hydrogen bonding and π-stacking, with biological targets. jchemrev.com The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, enhancing binding affinity and selectivity. jchemrev.com The introduction of a fluorine atom, as in 5-Fluoropicolinamide, can further enhance these properties by altering the electronic distribution and providing a potential site for metabolic blocking, thereby improving the pharmacokinetic profile of the resultant molecule. nih.gov The pyridine scaffold is a key component in drugs with a wide range of therapeutic applications, including antimicrobial, antiviral, and anti-inflammatory agents. jchemrev.comderpharmachemica.com

The versatility of the pyridine carboxamide scaffold is evident in the development of compounds targeting a variety of diseases. For instance, derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, with some showing potency comparable to existing drugs like ketoconazole (B1673606) and ciprofloxacin. researchgate.net

Overview of Key Research Trajectories for this compound

Research involving this compound has primarily focused on its incorporation into more complex molecules designed to interact with specific biological targets. A significant area of investigation has been the development of kinase inhibitors, particularly for the treatment of cancer.

One of the most prominent examples is the development of pan-PIM kinase inhibitors. PIM kinases are a family of serine/threonine kinases that are overexpressed in various cancers and play a crucial role in cell survival and proliferation. aacrjournals.orgacs.org The this compound scaffold has been instrumental in the design of potent PIM kinase inhibitors.

A notable derivative, N-(4-((1R,3S,5S)-3-amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide , also known as PIM447 , has demonstrated significant potential. acs.orgchemicalbook.comchemicalbook.comrcsb.org Research has shown that PIM447 is a potent and selective pan-PIM kinase inhibitor with impressive in vitro and in vivo activity in preclinical models of hematological malignancies such as multiple myeloma. aacrjournals.orgacs.orgchemicalbook.comrcsb.org Studies have detailed its synthesis, structure-activity relationships, and its ability to induce apoptosis in cancer cells. acs.orgchemicalbook.comthieme-connect.com

Beyond oncology, this compound derivatives have been explored as imaging agents. For instance, radioiodinated fluoropicolinamide-benzamide derivatives have been synthesized and evaluated as potential theranostic agents for melanoma. mdpi.com These compounds are designed to target melanin (B1238610), a pigment overexpressed in most malignant melanomas, offering a potential avenue for both diagnosis and therapy. mdpi.com

The use of this compound as a building block extends to agrochemical research as well, with derivatives being investigated for their herbicidal properties. lookchem.com

Historical Development and Initial Academic Recognition

The initial recognition of this compound in the academic and patent literature is closely tied to its utility as a synthetic intermediate. Early work focused on the synthesis of various substituted picolinamide (B142947) derivatives to explore their biological activities. The synthesis of fluorinated picolinonitriles, precursors to this compound, has been a subject of study, with methods like the halogen exchange (halex) reaction being employed. lookchem.comgoogle.com

The development of complex derivatives such as PIM447, which entered clinical trials in 2012, marks a significant milestone in the history of this compound's application in medicinal chemistry. acs.orgrcsb.org The publication of detailed studies on the synthesis and biological evaluation of such compounds in high-impact medicinal chemistry journals solidified the importance of the this compound scaffold. acs.orgacs.org

PIM447 and the Inhibition of PIM Kinases: A Look at this compound Derivatives

A new class of cancer-fighting compounds, this compound derivatives, are showing promise in the world of oncology. At the forefront of this research is PIM447, a potent inhibitor of the PIM kinase family. This article delves into the discovery, mechanisms, and preclinical evaluation of these promising therapeutic agents.

Discovery and Optimization of Pan-PIM Kinase Inhibitors

The journey to develop effective cancer therapies often involves identifying and targeting specific proteins that fuel tumor growth. One such family of proteins is the Proviral Insertion Site of Moloney Murine Leukemia (PIM) kinases.

Identification of the PIM Kinase Target Family

The PIM kinase family consists of three serine/threonine kinases: PIM1, PIM2, and PIM3. researchgate.net These kinases are key regulators of various cellular processes, including cell cycle progression, apoptosis (programmed cell death), and metabolism. researchgate.netaacrjournals.org In many types of cancer, including hematological malignancies and solid tumors like prostate and pancreatic cancer, these kinases are overexpressed. aacrjournals.orgresearchgate.net This overexpression is linked to tumor growth and survival, making the PIM kinases an attractive target for cancer therapy. researchgate.netaacrjournals.orgresearchgate.net The three PIM isoforms have different expression levels in various cancers, with PIM1 and PIM2 being more prevalent in blood cancers and prostate cancer, while PIM3 is more associated with pancreatic and colon tumors. researchgate.net

Evolution of the Picolinamide Moiety in Kinase Inhibitor Scaffolds

The development of drugs that can effectively inhibit these kinases has been a major focus of research. A variety of chemical structures, known as scaffolds, have been investigated for their ability to bind to and block the activity of PIM kinases. researchgate.net Among these, the this compound moiety has emerged as a key feature in a number of potent PIM kinase inhibitors, including PIM447. researchgate.net The picolinamide structure itself has been explored in the development of inhibitors for other kinases as well, such as VEGFR-2 and LRRK2. nih.govnih.gov This highlights the versatility of this chemical group in designing targeted therapies. The journey to the highly potent PIM447 involved a strategy to improve the metabolic stability of earlier compounds, leading to the development of the aminocyclohexyl series from which PIM447 was identified. acs.org

Molecular Mechanisms of PIM Kinase Inhibition

Understanding how these inhibitors work at a molecular level is crucial for their further development and clinical application.

ATP-Competitive Binding Interactions within PIM Kinase Active Sites

PIM kinase inhibitors like PIM447 primarily function by competing with adenosine (B11128) triphosphate (ATP), the cell's main energy currency, for binding to the kinase's active site. researchgate.net This active site has a unique structure, which allows for the design of specific inhibitors. researchgate.net By occupying this site, the inhibitor prevents the kinase from carrying out its normal function of phosphorylating other proteins, thereby disrupting the signaling pathways that promote cancer cell growth and survival. cancer.gov

Differential Potency and Selectivity Across PIM Isoforms (PIM1, PIM2, PIM3)

An important aspect of PIM kinase inhibitors is their ability to target all three isoforms (PIM1, PIM2, and PIM3), making them "pan-PIM inhibitors." PIM447 has demonstrated high potency against all three, with Ki values (a measure of inhibitory strength) of 6, 18, and 9 picomolar for PIM1, PIM2, and PIM3, respectively. medchemexpress.com This broad activity is significant because different PIM isoforms can be overexpressed in different cancers, and targeting all three may lead to a more effective treatment. researchgate.net While some inhibitors show selectivity for one isoform over another, the development of pan-inhibitors like PIM447 is a key strategy in cancer therapy. aacrjournals.orgresearchgate.net

Preclinical Pharmacological and Biological Evaluation

Before a potential drug can be used in humans, it must undergo rigorous preclinical testing. PIM447 has been the subject of numerous studies to evaluate its effects on cancer cells and in animal models.

In laboratory studies, PIM447 has been shown to be cytotoxic to myeloma cells, inducing cell cycle arrest and apoptosis. aacrjournals.org It achieves this by decreasing the levels of key proteins involved in cell survival, such as phospho-Bad and c-Myc, and by inhibiting the mTORC1 pathway. aacrjournals.org Furthermore, PIM447 has demonstrated the ability to inhibit the formation of osteoclasts, cells that break down bone tissue, and promote the activity of osteoblasts, cells that form new bone. aacrjournals.org This dual action of fighting the cancer and protecting the bone is particularly relevant in multiple myeloma, a cancer that affects the bone marrow. researchgate.netaacrjournals.org

Structure

3D Structure

特性

IUPAC Name |

5-fluoropyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O/c7-4-1-2-5(6(8)10)9-3-4/h1-3H,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWKOQDDWKWTOCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50619828 | |

| Record name | 5-Fluoropyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499796-71-3 | |

| Record name | 5-Fluoro-2-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=499796-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoropyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-fluoropyridine-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.244.448 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Proviral Insertion Site of Moloney Murine Leukemia Pim Kinase Inhibition by 5 Fluoropicolinamide Derivatives: the Case of Pim447

Preclinical Pharmacological and Biological Evaluation

In Vitro Efficacy in Cancer Cell Lines (e.g., Acute Myeloid Leukemia, Multiple Myeloma Cell Lines)

PIM447 demonstrates significant cytotoxic and antiproliferative activity across a range of hematological cancer cell lines. juniperpublishers.comashpublications.org In multiple myeloma (MM), a majority of cell lines exhibit sensitivity to PIM447, showing a dose-dependent reduction in cell proliferation. biorxiv.org The compound is cytotoxic to MM cells and can overcome the protective effects conferred by bone marrow stromal cells (BMSCs) and osteoclasts, which are known to contribute to drug resistance. juniperpublishers.comfrontiersin.org

In acute myeloid leukemia (AML), PIM447 has shown potent effects. It selectively induces apoptosis in AML bone marrow mononuclear cells and is effective against AML cell lines such as Molm-13 and OCI-AML3. nih.gov Specifically, the acute erythroid leukemia cell line HEL92.1.7 was found to be highly sensitive, with a reported half-maximal inhibitory concentration (IC50) of 0.66 μM. mdpi.com

Furthermore, PIM447 has shown strong synergistic effects when combined with standard-of-care agents. In MM cell lines, its combination with agents like bortezomib (B1684674), lenalidomide (B1683929), pomalidomide (B1683931), and dexamethasone (B1670325) results in significantly enhanced anti-tumor activity. juniperpublishers.comnih.gov

| Combination Therapy | Cell Line | Effect | Combination Index (CI) |

|---|---|---|---|

| PIM447 + Bortezomib + Dexamethasone | MM1S | Very Strong Synergy | 0.002 juniperpublishers.comnih.gov |

| PIM447 + Lenalidomide + Dexamethasone | MM1S | Very Strong Synergy | 0.065 juniperpublishers.comnih.gov |

| PIM447 + Pomalidomide + Dexamethasone | MM1S | Very Strong Synergy | 0.077 juniperpublishers.comnih.gov |

| PIM447 + Lenalidomide | MM1-S, NCI-H929 | Synergy | Not Reported nih.gov |

In Vivo Efficacy in Xenograft Models of Hematological Malignancies

Its efficacy has also been confirmed in AML xenograft models. PIM447 demonstrated single-agent antitumor activity in a KG-1 AML mouse model. amgrow.com.au In leukemic mice bearing Molm-13 AML cells, treatment led to a significant reduction in the leukemic burden. nih.gov Furthermore, oral administration of PIM447 effectively suppressed tumor growth in a xenograft model using the HEL 92.1.7 acute erythroid leukemia cell line. mdpi.com

Combination therapy in vivo has also proven effective. The triple combination of PIM447 with pomalidomide and dexamethasone significantly delayed tumor growth and prolonged survival in human plasmacytoma murine models. In a JAK2-mutant leukemia xenograft model, the combination of PIM447 and the JAK inhibitor ruxolitinib (B1666119) resulted in tumor regression.

Cellular Pathway Modulation (e.g., BAD phosphorylation, c-Myc regulation, mTORC1 pathway, GSK3β inactivation, Snail/Slug stabilization)

PIM447 exerts its anticancer effects by modulating several key cellular signaling pathways that control cell survival, proliferation, and metabolism.

BAD Phosphorylation: One of the primary mechanisms of PIM kinase-mediated survival is the phosphorylation and inactivation of the pro-apoptotic protein BAD. PIM447 treatment leads to a marked decrease in the phosphorylation of BAD at the Ser112 residue, thereby promoting apoptosis. juniperpublishers.comfrontiersin.org

c-Myc Regulation: The oncoprotein c-Myc is a critical downstream target of PIM kinases. PIM447 has been shown to reduce the total levels of c-Myc protein and decrease the phosphorylation of c-Myc at Ser62, a key residue for its stabilization. juniperpublishers.comfrontiersin.org This downregulation of c-Myc is a central component of PIM447's activity, and synergistic inhibition of c-Myc is observed when PIM447 is combined with other agents like lenalidomide.

mTORC1 Pathway: PIM447 is a potent inhibitor of the mTORC1 signaling pathway. juniperpublishers.comresearchgate.net This inhibition is demonstrated by the reduced phosphorylation of key mTORC1 downstream targets, including the ribosomal protein S6 (S6RP), p70S6 kinase (p70S6K), and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). juniperpublishers.comfrontiersin.orgmdpi.com The inhibition of mTORC1 disrupts protein synthesis, which is critical for cancer cell growth. PIM kinases have been found to regulate the mTORC1 pathway through the phosphorylation of DEPDC5, a component of the GATOR1 complex.

GSK3β Inactivation: While PIM447 can inhibit Glycogen Synthase Kinase 3β (GSK3β) in biochemical assays, its potency is significantly lower than for PIM kinases. In cellular assays, PIM447 did not show activity against GSK3β, indicating that its primary cellular effects are mediated through PIM kinase inhibition.

Snail/Slug Stabilization: There is currently no direct evidence from available research to suggest that PIM447's mechanism of action involves the modulation of Snail or Slug stabilization.

Impact on Cell Cycle Progression and Apoptosis Induction

PIM447 profoundly affects the cell cycle and apoptotic pathways in cancer cells. The inhibitor disrupts cell cycle progression, leading to an arrest at the G1/S transition. efekto.co.zajuniperpublishers.com This is evidenced by an accumulation of cells in the G0/G1 phase and a corresponding decrease in the S and G2/M phases. ashpublications.orgfrontiersin.org Mechanistically, this cell cycle blockade is associated with the downregulation of key regulatory proteins, including cyclin D2 and cyclin E1. medchemexpress.comjuniperpublishers.com

In addition to its cytostatic effects, PIM447 is a potent inducer of apoptosis. ashpublications.org Treatment with PIM447 leads to an increase in apoptotic markers, such as cleaved caspase 3, cleaved PARP, and Annexin-V staining in sensitive cell lines. juniperpublishers.com While higher concentrations of PIM447 robustly induce apoptosis, lower concentrations tend to mediate cell death primarily through cell cycle arrest. medchemexpress.comjuniperpublishers.com The combination of PIM447 with other agents, such as lenalidomide, has been shown to further enhance the induction of apoptosis. nih.gov

| Cell Line | Effect of PIM447 | Key Findings |

|---|---|---|

| MM1S | Cell Cycle Arrest | Increase in G0/G1 phase, decrease in S and G2/M phases. juniperpublishers.com |

| OPM-2 | Cell Cycle Arrest | Increase in G0/G1 phase, less pronounced than in MM1S at low doses. juniperpublishers.com |

| HEL 92.1.7 | Cell Cycle Arrest | Induction of G0/G1 cell cycle arrest. mdpi.com |

| MM1S, NCI-H929, RPMI-8226 | Apoptosis Induction | Substantial increase in Annexin-V at 5 μM. juniperpublishers.com |

| HuH6, COA67 | Apoptosis Induction | Significant increase in Annexin V-positive cells. |

Investigations into Drug Resistance Mechanisms

Research into PIM447 has also shed light on mechanisms of drug resistance. PIM kinases themselves are implicated in resistance to various therapies. For instance, PIM kinase expression can be induced by hypoxia or by treatment with other drugs like cisplatin, contributing to therapeutic failure. frontiersin.org

PIM447 has shown the ability to overcome certain forms of resistance. It can circumvent the survival advantages conferred to myeloma cells by elements of the bone marrow microenvironment, such as stromal cells and osteoclasts. frontiersin.org A significant area of investigation is the interplay between PIM kinases and the PI3K/AKT pathway. PIM kinase activity can mediate resistance to PI3K/AKT inhibitors, partly by upregulating the NRF2-driven antioxidant response. Consequently, combining PIM447 with PI3K/AKT inhibitors has been shown to synergistically inhibit cancer cell growth and overcome this resistance mechanism. Furthermore, basal expression levels of the pro-apoptotic protein Bad have been found to correlate with sensitivity to PIM447, suggesting it could serve as a potential biomarker for predicting response. juniperpublishers.com

Assessment of Metabolic Stability and Pharmacokinetic Profiles

PIM447 was developed through a focused effort to improve the metabolic stability of an earlier aminopiperidyl picolinamide (B142947) scaffold. researchgate.netnih.gov This resulted in a compound with high metabolic stability and favorable pharmacokinetic properties suitable for clinical development. amgrow.com.au

The stability of PIM447 in human plasma is high, with over 90% of the compound remaining after a three-hour incubation period. amgrow.com.au It exhibits high binding to human plasma proteins (95%). amgrow.com.au Preclinical pharmacokinetic studies across different species revealed low to moderate in vivo clearance and a consistently large volume of distribution. amgrow.com.au Critically, PIM447 demonstrates high oral bioavailability, a key characteristic for its clinical administration. amgrow.com.au

| Parameter | Mouse | Rat | Dog |

|---|---|---|---|

| Clearance (CL) (mL/min/kg) | 20 amgrow.com.au | 28 amgrow.com.au | 8 amgrow.com.au |

| Volume of Distribution (Vss) (L/kg) | 5.3 amgrow.com.au | 6.4 amgrow.com.au | 3.6 amgrow.com.au |

| Oral Bioavailability (%) | 84 amgrow.com.au | 70 amgrow.com.au | 71 amgrow.com.au |

Role in Immunoinflammatory Responses

PIM kinases are increasingly recognized as important modulators of the immune system and inflammatory responses. juniperpublishers.com They are involved in the survival and differentiation of various immune cells, including T lymphocytes and B lymphocytes, and can regulate the function of macrophages. juniperpublishers.comnih.gov

Recent studies indicate that PIM kinases contribute to an immunosuppressive tumor microenvironment, thereby facilitating immune evasion by cancer cells. frontiersin.org Inhibition of PIM kinases has been shown to decrease the expression of the immune checkpoint protein PD-L1 on tumor cells. frontiersin.org This has sparked interest in combining PIM inhibitors with immunotherapies to enhance anti-tumor immune responses. researchgate.netfrontiersin.org

Specifically, PIM447 has been shown to exert anti-inflammatory effects. In macrophage cell lines, PIM447 suppressed the lipopolysaccharide (LPS)-induced upregulation of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6. It also inhibits the activation of the NLRP3 inflammasome in macrophages. researchgate.net These findings suggest that beyond its direct anti-tumor effects, PIM447 may also modulate the tumor microenvironment by dampening inflammatory signals and potentially overcoming immune suppression, representing a promising strategy for combination cancer therapies. researchgate.netresearchgate.net

Clinical Translational Studies and Early Phase Investigations of PIM447

The promising preclinical results for PIM447, a 5-Fluoropicolinamide derivative, have led to its evaluation in clinical settings, particularly for hematological cancers.

Progression to Clinical Trials for Hematological Malignancies

PIM447 has advanced into Phase 1 clinical trials for patients with hematological malignancies. acs.org Notably, it is the only pan-PIM kinase inhibitor to enter clinical development for multiple myeloma, showing encouraging preliminary efficacy. aacrjournals.org The initial first-in-human study enrolled patients with relapsed and/or refractory multiple myeloma for whom other effective treatment options were not available. researchgate.netresearchgate.net This trial aimed to determine the maximum tolerated dose and a recommended dose for further studies. researchgate.netresearchgate.net

Clinical investigations have also been initiated for other hematological cancers, including myelofibrosis and diffuse large B-cell lymphoma. mpnvoice.org.ukashpublications.org A Phase 1 study in Japanese patients with relapsed and/or refractory multiple myeloma was initiated but terminated early due to changes in the drug's development strategy. novctrd.com PIM447 has also been evaluated in combination with other agents, such as ruxolitinib and ribociclib (B560063) (LEE011), for myelofibrosis. mpnvoice.org.uktargetedonc.comcancervic.org.au

The table below summarizes a key clinical trial for PIM447.

| Trial Identifier | Indication | Phase | Status | Intervention |

|---|---|---|---|---|

| NCT02160951 | Relapsed/Refractory Multiple Myeloma | Phase 1 | Terminated | PIM447 |

| NCT01456689 | Relapsed/Refractory Multiple Myeloma | Phase 1 | Completed | PIM447 |

| Unavailable | Myelofibrosis | Phase 1b | Completed | PIM447 in combination with Ruxolitinib and LEE011 |

Single-Agent Activity and Tolerability Assessments in Clinical Settings

In a first-in-human study involving patients with relapsed and/or refractory multiple myeloma, PIM447 demonstrated single-agent anti-tumor activity. researchgate.netlarvol.com The study reported a disease control rate of 72.2% and a clinical benefit rate of 25.3%. researchgate.netresearchgate.net The median progression-free survival at the recommended dose was 10.9 months. larvol.comcolab.ws

Synergistic Combinations with Standard of Care Treatments

Preclinical studies have demonstrated that PIM447 exhibits strong synergistic effects when combined with standard-of-care treatments for multiple myeloma. aacrjournals.orgresearchgate.net In vitro and in vivo studies have shown a potent anti-myeloma effect with the triple combination of PIM447, pomalidomide, and dexamethasone (PIM-Pd), which significantly delayed tumor growth and prolonged survival in mouse models. nih.gov The mechanism for this synergy is suggested to be the convergent inhibition of c-Myc and mTORC1, leading to the disruption of protein translation. nih.gov

Strong synergy has also been observed in preclinical models with combinations of PIM447 and bortezomib plus dexamethasone, as well as lenalidomide plus dexamethasone. aacrjournals.orgresearchgate.net These findings support the clinical evaluation of PIM447 in combination regimens for multiple myeloma. nih.gov Furthermore, a clinical trial has investigated the safety of PIM447 in combination with ruxolitinib and LEE011 for patients with myelofibrosis. mpnvoice.org.uk

The table below details the combination index (CI) values from preclinical studies, indicating the level of synergy. A CI value less than 1 indicates a synergistic effect.

| Combination | Cell Line | Combination Index (CI) | Effect |

|---|---|---|---|

| PIM447 + Bortezomib + Dexamethasone | MM1S | 0.002 | Very Strong Synergy |

| PIM447 + Lenalidomide + Dexamethasone | MM1S | 0.065 | Very Strong Synergy |

| PIM447 + Pomalidomide + Dexamethasone | MM1S | 0.077 | Very Strong Synergy |

Structure-Activity Relationship (SAR) Studies and Lead Optimization

The development of PIM447 involved extensive structure-activity relationship (SAR) studies to optimize its potency and pharmacokinetic properties.

Identification of Critical Pharmacophores for PIM Kinase Binding

SAR studies have identified key structural features necessary for potent inhibition of PIM kinases. For the picolinamide class of inhibitors, a this compound moiety is a critical pharmacophore for binding to the ATP-binding domain of PIM proteins. researchgate.net The binding of PIM447 to PIM1 kinase involves specific interactions within the active site. thieme-connect.com The nitrogen of the pyridine (B92270) ring and the NH group of the picolinamide form crucial hydrogen bonds. nih.gov

Rational Design and Synthesis of Picolinamide Derivatives (e.g., aminocyclohexyl modifications)

PIM447 was developed from a pyridyl carboxamide scaffold. colab.ws A key optimization strategy involved replacing an aminopiperidyl group with an aminocyclohexyl group to improve metabolic stability. acs.orgacs.org This modification resulted in potent aminocyclohexyl pan-PIM inhibitors with high metabolic stability in human liver microsomes. acs.orgacs.org The synthesis of PIM447, N-(4-((1R,3S,5S)-3-amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide, was a result of these rational design efforts. acs.orgacs.org Further SAR studies on tetra-substituted cyclohexyl diol inhibitors have also been conducted to explore this chemical space. larvol.com

The table below shows the in vitro potency of PIM447 against the three PIM kinase isoforms.

| Compound | PIM1 Ki (nM) | PIM2 Ki (nM) | PIM3 Ki (nM) |

|---|---|---|---|

| PIM447 | 0.006 | 0.018 | 0.009 |

Impact of Chemical Modifications on Efficacy, Selectivity, and Drug-like Properties

The development of PIM447 involved strategic chemical modifications to enhance its efficacy, selectivity, and drug-like properties. Starting from an aminopiperidyl pan-PIM kinase inhibitor, researchers focused on improving microsomal stability. acs.org This led to the synthesis of an aminocyclohexyl series, from which PIM447 emerged. acs.org This modification significantly improved metabolic stability while maintaining potent pan-PIM inhibition. acs.org

Structure-activity relationship (SAR) studies have been crucial in optimizing the this compound scaffold. researchgate.net For instance, the introduction of a 2,6-difluorophenyl group was found to be important for potency. acs.org Further modifications to the pyridyl carboxamide scaffold have been explored to refine the inhibitory profile against the three PIM isoforms. thieme-connect.com Achieving selectivity among the highly homologous PIM kinases is a significant challenge, as many inhibitors show less efficacy against PIM2. nih.govthieme-connect.com The design of pan-PIM inhibitors like PIM447 is often considered a desirable strategy due to the potential for compensatory upregulation among the PIM kinase family members. thieme-connect.com

| Compound | Modification from Precursor | Impact on Properties |

| PIM447 | Replacement of aminopiperidyl with aminocyclohexyl group | Improved metabolic stability, maintained pan-PIM inhibitory potency. acs.org |

| Analog 4 | Phenyl substitution at 8-position of a benzothienopyrimidinone scaffold | Significantly enhanced PIM inhibitory activity. thieme-connect.com |

| Triazole derivative 9 | Introduction of a triazole moiety | Noteworthy increase in potency against PIM1 and PIM2. thieme-connect.comthieme-connect.com |

| 6-chlorinated 7-azaindoles | Chlorine substitution at the 6-position | Improved PIM2 inhibition and overall selectivity. nih.gov |

Computational Chemistry and Molecular Modeling Approaches

Computational methods have been instrumental in understanding and accelerating the development of this compound-based PIM kinase inhibitors.

Molecular Docking Simulations for Ligand-Protein Interactions (e.g., PIM1 Kinase)

Molecular docking simulations have been widely used to predict the binding modes of this compound derivatives within the ATP-binding site of PIM kinases. thieme-connect.comphyschemres.org The crystal structure of PIM1 in complex with PIM447 (PDB code: 5DWR) has provided a detailed view of the key interactions. acs.orgphyschemres.org These simulations reveal that the inhibitor binds in the ATP pocket and notably lacks hydrogen bonds to the hinge region, a unique feature of PIM kinases. acs.org Docking studies have confirmed that interactions with key residues such as Lys67 and Asp186 in the active site are crucial for inhibitory activity. kemdikbud.go.id These computational models serve as a basis for lead optimization and rational drug design. acs.org

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis has been employed to correlate the structural features of this compound derivatives and other PIM inhibitors with their biological activities. physchemres.orgresearchgate.net 2D-QSAR models have been developed for 3,5-disubstituted indole (B1671886) derivatives, which share some structural similarities with the broader class of PIM inhibitors, to predict their inhibitory potency against PIM1 kinase. physchemres.org These models use various molecular descriptors to build a statistical relationship that can guide the design of new, more potent inhibitors. physchemres.org For instance, topological descriptors have been shown to have a significant influence on the inhibitory potency. physchemres.org

Molecular Dynamics Simulations for Binding Mode Stability

Molecular dynamics (MD) simulations have been performed to assess the stability of the binding modes predicted by docking and to understand the dynamic behavior of the inhibitor-protein complex over time. nih.govresearchgate.net MD simulations of PIM kinases in complex with PIM447 have shown that the inhibitor remains stably bound in the active site. nih.gov These simulations provide insights into the flexibility of different regions of the protein and the inhibitor, and can reveal subtle conformational changes that are not captured by static docking poses. nih.govmdpi.com The root-mean-square deviation (RMSD) values from these simulations indicate that the ligand-protein complexes are stable. nih.gov

| Simulation System | Average Binding Free Energy (ΔGbind, kcal/mol) | Key Finding |

| Pim1/PIM447 | -37.15 ± 2.46 nih.gov | Stable binding dominated by interactions with top and bottom group residues. researchgate.net |

| Pim2/PIM447 | -35.92 ± 2.88 nih.gov | Stable binding, highlighting the importance of specific residue interactions for pan-PIM inhibition. |

| Pim3/PIM447 | -38.58 ± 2.19 nih.gov | Strong and stable interaction, supporting its pan-inhibitory profile. |

Structure-Based Virtual Screening and De Novo Design

Structure-based virtual screening and de novo design approaches have been utilized to identify novel PIM kinase inhibitors. researchgate.netnih.gov Virtual screening of compound libraries against the PIM1 kinase structure has led to the discovery of new chemical scaffolds. nih.govfrontiersin.org De novo design, which involves building new molecules within the constraints of the binding site, has also been employed to generate novel inhibitor candidates. nih.gov These computational strategies, often combined with machine learning, accelerate the discovery process by prioritizing compounds for synthesis and biological testing. frontiersin.org

5 Fluoropicolinamide Derivatives As Melanin Targeting Radiotracers for Positron Emission Tomography Pet Imaging

Development of Radiolabeled Probes

The creation of effective PET tracers from 5-Fluoropicolinamide hinges on sophisticated radiochemical synthesis and optimization processes. These methods are designed to incorporate a positron-emitting radionuclide, such as Fluorine-18 (¹⁸F) or a therapeutic radioisotope like Iodine-131 (¹³¹I), into the picolinamide (B142947) structure.

Radiochemical Synthesis Methodologies (e.g., Radiofluorination, Radioiodination)

The synthesis of these radiotracers primarily involves two key methodologies: radiofluorination and radioiodination.

Radiofluorination: This is a common method for producing PET imaging agents. For this compound derivatives, direct radiofluorination is often employed. This typically involves a nucleophilic substitution reaction where a precursor molecule, often a bromo- or other suitably substituted picolinamide derivative, is reacted with no-carrier-added ¹⁸F-fluoride. nih.govnih.govfrontiersin.org For instance, tracers like N-(2-(dimethylamino)ethyl)-5-[¹⁸F]fluoropicolinamide ([¹⁸F]DMPY2) and N-(2-(diethylamino)ethyl)-5-[¹⁸F]fluoropicolinamide ([¹⁸F]P3BZA) are synthesized by the direct radiofluorination of their respective bromo-precursors. nih.govnih.govpnas.orgsnmjournals.org This single-step process is advantageous for its simplicity and applicability to automated synthesis modules. researchgate.netsnmjournals.org

Radioiodination: While PET imaging primarily uses positron emitters like ¹⁸F, analogous structures can be labeled with radioiodine isotopes for single-photon emission computed tomography (SPECT) imaging or for theranostic applications (combining therapy and diagnosis). For example, radioiodinated picolinamide-benzamide derivatives have been developed using methods like radioiododethallation. nih.gov In one study, ¹³¹I-iodofluoropicolinamide benzamide (B126) (¹³¹I-IFPABZA) and ¹³¹I-iodofluoronicotiamide benzamide (¹³¹I-IFNABZA) were synthesized by introducing ¹³¹I onto precursor compounds. nih.govnih.gov

Optimization of Radiochemical Yield and Purity

Achieving high radiochemical yield and purity is critical for the clinical viability of a radiotracer. Optimization is a key focus of development.

For ¹⁸F-labeled picolinamide derivatives, radiochemical yields can vary. The synthesis of ¹⁸F-5-fluoro-N-(2-(diethylamino)ethyl)picolinamide ([¹⁸F]5-FPN) was reported to have a yield of 5–10%, which could limit its widespread clinical use. mdpi.com However, subsequent optimization has improved yields for similar compounds. The reported radiochemical yield for [¹⁸F]P3BZA (an alias for ¹⁸F-5-FPN) was 12.3 ± 3.9%, with a high radiochemical purity of over 99.5% after purification. snmjournals.org The synthesis of [¹⁸F]DMPY2 was achieved with radiochemical yields of approximately 15–20%. nih.govpnas.org

For radioiodinated compounds, the development of ¹³¹I-IFPABZA and ¹³¹I-IFNABZA resulted in an acceptable radiochemical yield of 40 ± 5% and a high radiochemical purity of over 98%. nih.govnih.gov Conjugating a picolinamide-benzamide structure, as with ¹⁸F-FPABZA, achieved a radiochemical yield of 26 ± 5%. mdpi.com

| Radiotracer | Synthesis Method | Radiochemical Yield | Radiochemical Purity | Reference |

| [¹⁸F]P3BZA | Radiofluorination | 12.3 ± 3.9% | >99.5% | snmjournals.org |

| [¹⁸F]DMPY2 | Radiofluorination | ~15-20% | Not Specified | nih.gov |

| ¹³¹I-IFPABZA | Radioiodination | 40 ± 5% | >98% | nih.govnih.gov |

| ¹³¹I-IFNABZA | Radioiodination | 40 ± 5% | >98% | nih.govnih.gov |

| ¹⁸F-FPABZA | Radiofluorination | 26 ± 5% | >98% | mdpi.com |

Molecular Basis of Melanin (B1238610) Targeting

The effectiveness of this compound derivatives as melanoma imaging agents stems from their specific affinity for melanin, the pigment overproduced in most melanoma cells.

Ligand Affinity and Specificity for Melanin Pigment

Benzamide-based structures, including picolinamides, have a well-established high affinity for melanin. mdpi.complos.org This binding is not based on a typical receptor-ligand interaction but is thought to involve a combination of electrostatic forces and hydrophobic interactions. The proposed mechanism involves an ionic interaction between the protonated tertiary amine on the tracer's side chain and the carboxylate groups present in the melanin polymer. plos.org

The specificity of these tracers for melanin is demonstrated in studies comparing their binding in melanotic (melanin-producing) versus amelanotic (melanin-lacking) cells. For example, radioiodinated picolinamide-benzamide derivatives ¹³¹I-IFPABZA and ¹³¹I-IFNABZA showed very high binding (over 98%) to synthetic melanin in vitro. nih.gov This specificity was confirmed in vivo, where imaging of mice with amelanotic A375 melanoma showed only marginal tumor uptake, in stark contrast to high uptake in melanotic B16F10 tumors. nih.govnih.gov Similarly, the melanin-specific binding of ¹⁸F-FPABZA and ¹⁸F-FNABZA was confirmed, with uptake being significantly higher in melanotic cells. mdpi.com

Cellular Uptake Mechanisms in Melanoma Cells (e.g., B16F10, A375)

Cellular uptake studies are crucial for validating the melanin-targeting hypothesis. These experiments are typically performed using melanoma cell lines such as the murine B16F10 (melanotic) and the human A375 (amelanotic).

Research consistently shows significantly higher uptake of this compound derivatives in B16F10 cells compared to A375 cells, directly linking uptake to melanin content.

[¹⁸F]5-FPN (also called ¹⁸F-P3BZA) demonstrated significantly higher uptake in B16F10 cells (13.29 ± 3.80% ID/g) compared to the standard PET tracer ¹⁸F-FDG. mdpi.com

[¹⁸F]DMPY2 exhibited exceptionally high uptake, over 103-fold higher in B16F10 melanoma cells than in control cells. mdpi.compnas.org In vivo biodistribution studies reported a strong tumor uptake of 24.86 ± 2.30% of the injected dose per gram (%ID/g) at 60 minutes in B16F10 xenografts. pnas.org

The cellular uptake of ¹³¹I-IFPABZA in B16F10 cells reached a maximum of 67.8 ± 0.2% of the administered dose per 10⁶ cells, whereas its uptake in A375 cells was substantially lower. nih.gov

Studies with ¹⁸F-FPABZA and ¹⁸F-FNABZA showed that their uptake in B16F10 cells was 5-fold and 3-fold higher, respectively, than in A375 cells one hour after incubation. mdpi.com This further supports that melanin is the primary target. mdpi.comresearchgate.net

| Radiotracer | Cell Line | Key Finding | Reference |

| [¹⁸F]DMPY2 | B16F10 | >103-fold higher uptake than control cells. | mdpi.compnas.org |

| [¹⁸F]DMPY2 | B16F10 Xenograft | 24.86 ± 2.30 %ID/g uptake at 60 min. | pnas.org |

| ¹³¹I-IFPABZA | B16F10 vs. A375 | Significantly higher uptake in melanotic B16F10 cells. | nih.gov |

| ¹⁸F-FPABZA | B16F10 vs. A375 | 5-fold higher uptake in B16F10 than A375 cells at 1h. | mdpi.com |

Preclinical and Clinical Evaluation in Melanoma Imaging

The translation from a promising compound to a clinical imaging agent requires rigorous preclinical and clinical testing.

Preclinical Evaluation: Studies in animal models, typically mice bearing melanoma xenografts, are essential to assess in vivo performance. Multiple this compound derivatives have shown promising results. For example, ¹⁸F-5-FPN ([¹⁸F]P3BZA) allowed for earlier detection of both regional and distant metastases in mice and was better at visualizing lung metastases smaller than 2 mm compared to ¹⁸F-FDG. mdpi.com Likewise, [¹⁸F]DMPY2 demonstrated excellent tumor-to-background contrast, with uptake in lung metastases being 115-fold higher than in normal lung tissue. mdpi.com

Clinical Evaluation: The most promising preclinical candidates have advanced to human trials. A pilot clinical study involving healthy volunteers and patients with pigmented melanoma tested ¹⁸F-P3BZA. mdpi.comauntminnie.com The results were consistent with preclinical findings, showing the tracer was well-tolerated and had a superior capacity for imaging subcentimeter lesions compared to ¹⁸F-FDG. mdpi.comauntminnie.comeurekalert.org A retrospective study of 19 melanoma patients further highlighted the clinical value, noting that while ¹⁸F-FDG had high sensitivity, ¹⁸F-P3BZA demonstrated higher specificity (81.8% vs 50.0% for all metastases). researchgate.net The combination of both tracers improved the accuracy of cancer staging in nearly a third of the patients. researchgate.net A first-in-human clinical study for the high-affinity tracer [¹⁸F]DMPY2 has also been initiated, reflecting the strong potential of this class of compounds. nih.gov

In Vitro and In Vivo Assessment of Tracer Uptake in Melanotic vs. Amelanotic Melanoma Models

The specificity of this compound derivatives for melanin is evaluated through comparative studies using melanoma cell lines with and without melanin expression.

In Vitro studies consistently demonstrate significantly higher uptake of these radiotracers in melanin-producing (melanotic) melanoma cells compared to non-melanin-producing (amelanotic) cells. For instance, the binding of ¹⁸F-P3BZA to melanin-rich B16F10 melanoma cells was substantially higher than to amelanotic SKOV3 cells (6.17% vs. 0.24% of incubated activity, respectively). springermedizin.de Similarly, another derivative, ¹⁸F-DMPY2 , exhibited an uptake in B16F10 cells that was over 103 times higher than in control cells. mdpi.comnih.govsnmjournals.org Studies with other derivatives like ¹⁸F-FPABZA and ¹⁸F-FNABZA also confirmed this pattern, with retention observed in melanotic B16F10 cells but not in amelanotic A375 cells. mdpi.com

In Vivo assessments in animal models mirror these in vitro findings. Mice bearing melanotic B16F10 tumors showed high accumulation of ¹⁸F-P3BZA (6.31% of injected dose per gram [%ID/g]), whereas uptake in amelanotic SKOV3 tumors was minimal (0.25 %ID/g). springermedizin.de This specific uptake in melanotic tumors could be blocked by the administration of an excess of the non-radioactive version of the compound, further confirming the melanin-specific targeting. springermedizin.de PET imaging with ¹⁸F-5-FPN (an alternative designation for ¹⁸F-P3BZA) clearly visualized B16F10 tumors, while A375m amelanotic tumors showed no visible tracer uptake. nih.gov This high specificity for melanin is a key advantage of these tracers.

| Tracer | Model | Uptake/Binding (Melanotic) | Model | Uptake/Binding (Amelanotic) | Reference |

|---|---|---|---|---|---|

| ¹⁸F-P3BZA | B16F10 Cells | 6.17 ± 0.53% IA | SKOV3 Cells | 0.24 ± 0.05% IA | springermedizin.de |

| ¹⁸F-P3BZA | B16F10 Tumors | 6.31 ± 0.99% ID/g | SKOV3 Tumors | 0.25 ± 0.09% ID/g | springermedizin.de |

| ¹⁸F-DMPY2 | B16F10 Cells | >103-fold higher than control | - | - | mdpi.comnih.gov |

| ¹⁸F-5-FPN | B16F10 Tumors | Visible uptake | A375m Tumors | No visible uptake | nih.gov |

Biodistribution Studies and Pharmacokinetics of Radiotracers (e.g., liver uptake, brain uptake)

Biodistribution studies in both animal models and humans reveal the pharmacokinetic profiles of this compound radiotracers, including their distribution to and clearance from various organs.

Following intravenous injection, these tracers are distributed throughout the body. A notable characteristic of the first-generation tracer, ¹⁸F-P3BZA , is its lipophilicity, which leads to high concentrations in the liver (4.71 ± 1.47 %ID/g at 1 hour in animal models and a mean standardized uptake value (SUVmean) of 8.3 ± 1.0 at 10 minutes in healthy human volunteers). snmjournals.orgsnmjournals.org This tracer also demonstrates the ability to cross the blood-brain barrier. springermedizin.de

To improve the pharmacokinetic profile, derivatives have been developed. For example, ¹⁸F-PFPN was designed with a polyethylene (B3416737) glycol chain to reduce lipophilicity, resulting in lower liver uptake (2.27 ± 0.45 %ID/g at 1 hour). snmjournals.orgsnmjournals.org Another derivative, ¹⁸F-DMPY2 , which has a shorter alkyl chain, also shows favorable pharmacokinetics with strong tumor uptake (24.86 ± 2.30 %ID/g at 1 hour in B16F10 xenografts) and rapid background clearance. nih.govsnmjournals.orgpnas.org In a human study, ¹⁸F-DMPY2 showed moderate liver (SUVmean 0.57 ± 0.12) and brain (SUVmean 1.69 ± 0.51) uptake at 60 minutes post-injection. thno.org The rapid clearance from non-target organs is crucial for obtaining high-contrast images of melanoma lesions. nih.govpnas.org

| Tracer | Organ | Uptake Value (%ID/g or SUV) | Species | Reference |

|---|---|---|---|---|

| ¹⁸F-P3BZA | Liver | 4.71 ± 1.47 %ID/g | Mouse | snmjournals.org |

| ¹⁸F-P3BZA | Liver | SUVmean 8.3 ± 1.0 (at 10 min) | Human | snmjournals.org |

| ¹⁸F-PFPN | Liver | 2.27 ± 0.45 %ID/g | Mouse | snmjournals.orgsnmjournals.org |

| ¹⁸F-DMPY2 | B16F10 Tumor | 24.86 ± 2.30 %ID/g | Mouse | snmjournals.orgpnas.org |

| ¹⁸F-DMPY2 | Liver | SUVmean 0.57 ± 0.12 | Human | thno.org |

| ¹⁸F-DMPY2 | Brain | SUVmean 1.69 ± 0.51 | Human | thno.org |

Clinical Translation for Detection of Primary and Metastatic Melanoma (e.g., 18F-P3BZA)

The promising preclinical results have led to the clinical translation of these radiotracers, most notably ¹⁸F-P3BZA , for the detection of primary and metastatic melanoma in patients. eurekalert.org The first-in-human study of ¹⁸F-P3BZA demonstrated that the tracer is safe for clinical use and can effectively delineate melanoma tumors. eurekalert.orgsnmjournals.org

In initial patient studies, ¹⁸F-P3BZA PET/CT showed high and rapid uptake in melanoma lesions, with an average SUVmean in tumors of 19.7 ± 5.3 at 60 minutes after injection. snmjournals.org A retrospective study involving 19 melanoma patients further evaluated its diagnostic efficacy. nih.govfrontiersin.orgresearchgate.net¹⁸F-P3BZA demonstrated a sensitivity of 100% for diagnosing primary melanoma lesions. nih.govresearchgate.netfrontiersin.org However, its sensitivity for detecting metastases was lower, particularly for distant lymph node metastases (66.7%). frontiersin.org Conversely, the tracer showed high specificity for metastases (81.8%), which is a known limitation of the more commonly used tracer, ¹⁸F-FDG. nih.govresearchgate.net The combination of ¹⁸F-P3BZA and ¹⁸F-FDG imaging has been shown to improve the staging in nearly a third of patients and alter clinical treatment decisions in about 26% of cases. nih.govfrontiersin.orgnih.gov

Newer generation tracers like ¹⁸F-PFPN have also been evaluated in patients and have shown an ability to detect more metastatic lesions compared to ¹⁸F-FDG, with excellent contrast, especially in the brain and liver. snmjournals.org

| Lesion Type | Sensitivity | Specificity | Reference |

|---|---|---|---|

| Primary Lesions | 100% (12/12) | N/A | nih.govresearchgate.netfrontiersin.org |

| All Metastases | 71.4% (40/56) | 81.8% (18/22) | nih.govfrontiersin.orgresearchgate.net |

| Sentinel Lymph Node Metastases | 72.4% (21/29) | 100% | nih.govresearchgate.net |

| Distant Lymph Node Metastases | 66.7% (14/21) | 75.0% | nih.govresearchgate.netfrontiersin.org |

| Bone Metastases | 83.3% (5/6) | 100% | nih.govresearchgate.net |

Comparative Studies with Other Melanoma Imaging Agents (e.g., Benzamide and Nicotinamide (B372718) Analogues)

The performance of this compound derivatives has been extensively compared to other classes of melanoma imaging agents, including benzamide and nicotinamide analogues, as well as the standard clinical tracer ¹⁸F-FDG.

Studies have shown that pyridine-based structures, such as picolinamides, generally result in higher tumor uptake values in mouse models compared to benzene-based benzamide derivatives like ¹⁸F-FBZA . nih.govpnas.org For example, the derivative ¹⁸F-DMPY2 demonstrated a significantly higher tumor-to-liver ratio than both ¹⁸F-P3BZA and the benzamide tracer ¹⁸F-FBZA . nih.gov

When compared with nicotinamide analogues, picolinamide derivatives have also shown some advantages. In a direct comparison, the picolinamide-benzamide conjugate ¹⁸F-FPABZA resulted in a much higher tumor-to-muscle ratio in mice than the corresponding nicotinamide-benzamide conjugate, ¹⁸F-FNABZA . mdpi.com

The most critical comparison is with ¹⁸F-FDG , the current standard for PET imaging in oncology. While ¹⁸F-FDG is sensitive, it suffers from low specificity due to uptake in inflammatory and other non-cancerous tissues. snmjournals.orgfrontiersin.org Melanin-specific tracers like ¹⁸F-P3BZA (also called ¹⁸F-5-FPN) offer a significant advantage in specificity. snmjournals.orgnih.gov In animal models, the tumor-to-background ratio of ¹⁸F-5-FPN was found to be ten times higher than that of ¹⁸F-FDG. nih.gov In clinical settings, while ¹⁸F-FDG may show higher sensitivity for some metastatic lesions, ¹⁸F-P3BZA demonstrates superior specificity. nih.govresearchgate.net Furthermore, tracers like ¹⁸F-PFPN have outperformed ¹⁸F-FDG in detecting distant metastases, particularly in the brain and liver, and in providing prognostic information. snmjournals.org These comparative studies highlight the potential of this compound derivatives to overcome some of the key limitations of existing imaging agents for melanoma. eurekalert.orgsnmjournals.org

General Synthetic Strategies and Chemical Modifications of the 5 Fluoropicolinamide Scaffold

Established Synthetic Routes for the 5-Fluoropicolinamide Core

The construction of the this compound core can be achieved through several established synthetic methodologies. One common approach involves the use of 2-fluoro-5-halopicolinonitriles as key intermediates. For instance, a palladium-catalyzed cross-coupling reaction of these intermediates with zinc cyanide can yield the corresponding nitrile, which is then subjected to basic hydrolysis to form the carboxylic acid. Subsequent conversion to an acid chloride followed by reaction with an appropriate amine furnishes the desired this compound analog. nih.gov

Another strategy begins with the fluorination of a nitrogen-containing heteroarene precursor. The use of reagents like silver(II) fluoride (B91410) (AgF₂) provides a method for the C-H fluorination of pyridines, offering a direct route to 2-fluoropyridines. google.com These fluorinated pyridines can then serve as building blocks for the elaboration of the picolinamide (B142947) structure. For example, a multi-step sequence starting from a substituted pyridine (B92270) can involve N-oxidation, followed by a photochemical deconstruction and subsequent cycloaddition to build a functionalized ring system. researchgate.net

In the context of specific, complex molecules, synthetic routes are often tailored. For the synthesis of pan-PIM kinase inhibitors, a route was developed starting from cyclohexanedione. acs.org This involved conversion to a cyclohexenoneboronate ester, which then underwent a palladium-mediated carbon bond formation with 4-chloro-3-nitropyridine. acs.org A series of reductions, protections, and resolutions ultimately led to a chiral aminohydroxypyridylaniline intermediate, which was then coupled with the appropriate acid to form the final picolinamide product. acs.org

Diversification Strategies and Functionalization of the Pyridine Ring

The functionalization of the pyridine ring is a critical aspect of developing novel this compound derivatives with improved properties. nih.govacs.org Various strategies are employed to introduce diverse substituents onto the pyridine core.

Transition metal-catalyzed cross-coupling reactions are a powerful tool for this purpose. rsc.orgnih.gov For example, palladium-catalyzed reactions can be used to introduce aryl or other functional groups at specific positions on the pyridine ring. nih.govnih.gov The choice of catalyst, ligands, and reaction conditions can influence the regioselectivity of these functionalizations. nih.gov

Another approach to diversification involves the modification of existing functional groups. For instance, a nitrile group on the pyridine ring can be hydrolyzed to a carboxylic acid, which can then be converted to a variety of amide derivatives. nih.gov The use of microwave-assisted synthesis has been shown to accelerate some of these transformations. rsc.org

Skeletal editing of the pyridine ring itself represents a more advanced diversification strategy. researchgate.net This can involve ring-opening and closing sequences to create entirely new heterocyclic systems from a pyridine starting material. researchgate.net Such methods allow for the exploration of a much broader chemical space.

In the development of PIM kinase inhibitors, diversification of the group attached to the picolinamide was crucial. acs.orgacs.org This involved synthesizing a variety of analogs with different substituents on a cyclohexyl ring attached to the pyridine. acs.org This was achieved by starting with different substituted cyclohexanones and carrying them through a multi-step synthetic sequence. acs.org

Role of Fluorine in Modulating Chemical and Biological Activity

The incorporation of fluorine into the this compound scaffold has a profound impact on its chemical and biological properties. chimia.chmdpi.comnumberanalytics.com Fluorine is the most electronegative element, and its presence can significantly alter the electronic distribution within a molecule. numberanalytics.comnumberanalytics.com

Electronic Effects: The high electronegativity of fluorine can polarize the carbon-fluorine bond, which in turn can influence the acidity or basicity of nearby functional groups. mdpi.comnumberanalytics.com This can affect how the molecule interacts with its biological target. For example, the introduction of fluorine can modulate the pKa of neighboring groups, which can enhance bioavailability and binding affinity. mdpi.com

Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond. chimia.ch This increased bond strength often makes fluorinated compounds more resistant to metabolic degradation by enzymes such as cytochrome P450s. chimia.chmdpi.com This can lead to an increased half-life and improved pharmacokinetic profile of a drug candidate. chimia.chnumberanalytics.com For instance, the replacement of a metabolically labile C-H bond with a C-F bond is a common strategy to block metabolic pathways. chimia.ch

In the context of PIM kinase inhibitors, the introduction of a fluorine atom onto the picolinamide scaffold was part of a strategy to improve metabolic stability. acs.orgacs.org While direct replacement of a piperidine (B6355638) with a cyclohexyl ring was the primary strategy to improve microsomal stability, the presence of fluorine on the picolinamide ring is a common feature in this class of potent inhibitors. acs.org

Development of Novel Analogs and Derivatives

The development of novel analogs and derivatives of this compound is an active area of research, driven by the desire to create more potent and selective therapeutic agents. acs.orgcolab.ws

One example of a key derivative is 3-Bromo-5-fluoropicolinamide . The synthesis of this and related halogenated picolinamides often starts from commercially available precursors. For instance, 3-bromo-5-fluorophenol (B1288921) can be a starting material for more complex structures. ambeed.com The synthesis of 3-bromo-5-trifluoromethylaniline, a related intermediate, has been described starting from 4-bromo-2-trifluorotoluene through a sequence of acetylation, nitration, deacetylation, deamination, and reduction. google.com

In the development of PIM kinase inhibitors, a significant effort was dedicated to creating analogs of a lead compound. acs.orgcolab.ws This involved replacing a piperidine ring with a substituted cyclohexane (B81311) ring to improve metabolic stability. acs.org This led to the identification of N-(4-((1R,3S,5S)-3-amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), a potent and selective pan-PIM kinase inhibitor. acs.orgacs.org Further work explored replacing the amino group on the cyclohexane with a hydroxyl group and introducing additional fluorine atoms to reduce lipophilicity and improve metabolic stability. colab.ws

The exploration of different heterocyclic cores attached to the picolinamide is another avenue for developing novel analogs. nih.govresearchgate.net For example, replacing a 6-methylpicolinamide with a this compound was explored in the context of mGlu₅ negative allosteric modulators, although in that specific case it led to a loss of activity. nih.gov This highlights that the effects of such modifications are highly dependent on the specific biological target.

Broader Academic Implications and Future Research Directions

Integration of 5-Fluoropicolinamide into Chemical Biology Toolkits (e.g., chemical probes)

The adaptability of the this compound scaffold makes it a valuable component for creating chemical probes to investigate complex biological processes. mit.edursc.orgchemicalprobes.orgnih.gov These probes are small molecules that can be used to study the activity of enzymes and other biological molecules in living cells with high spatial and temporal resolution. mit.edu For instance, derivatives of this compound have been developed as fluorogenic probes, which become fluorescent upon interaction with a specific target, enabling the imaging of biological processes. mit.edu

A notable application is in the development of PET imaging probes. For example, N-(2-(diethylamino)ethyl)-¹⁸F-5-fluoropicolinamide ([¹⁸F]P3BZA) has been developed as a melanin-specific probe. researchgate.netnih.gov This probe shows potential for imaging malignant melanoma and for detecting neuromelanin in the substantia nigra, which is relevant for studying neurodegenerative diseases like Parkinson's. researchgate.netnih.gov The development of such probes, which often involves radiolabeling with isotopes like ¹⁸F, allows for non-invasive imaging and quantitative analysis of biological targets in vivo. nih.gov The chemical structure of this compound provides a versatile platform for the synthesis of various probes with tailored properties for specific biological targets. nih.govnih.govbldpharm.com

Potential for Multi-Targeted Ligands and Combination Therapies

The concept of multi-target-directed ligands (MTDLs) is gaining traction in drug discovery as a strategy to address complex diseases with intricate pathological pathways. frontiersin.org The this compound scaffold has been explored for its potential in creating compounds that can interact with multiple targets simultaneously. This approach can lead to enhanced therapeutic efficacy and a reduced likelihood of drug resistance. frontiersin.org

In oncology, the combination of PIM kinase inhibitors, some of which are based on the this compound structure, with other anticancer agents has shown synergistic effects. nih.gov For example, combining a PIM inhibitor with a proteasome inhibitor has demonstrated significant antitumor effects in models of triple-negative breast cancer. nih.gov Similarly, the combination of PIM inhibitors with standard-of-care treatments for multiple myeloma has shown potent synergy. aacrjournals.org These findings highlight the potential of this compound derivatives in combination therapies, a crucial strategy for overcoming drug resistance and improving patient outcomes in various cancers. nih.govaacrjournals.orgacs.orgmorningstar.co.uk

Advanced Computational and Structural Biology Investigations (e.g., co-crystal structures)

Computational modeling and structural biology have been instrumental in understanding the interactions between this compound-based inhibitors and their target proteins. nih.govmdpi.com X-ray crystallography has provided detailed co-crystal structures of these inhibitors bound to their targets, such as PIM-1 kinase. acs.orgthieme-connect.comrcsb.orgresearchgate.net These structures reveal the specific molecular interactions, including hydrogen bonds and hydrophobic interactions, that are crucial for binding affinity and selectivity. nih.govmdpi.comthieme-connect.com

For instance, the co-crystal structure of PIM447 with PIM-1 kinase has offered valuable insights into its binding mode, guiding the design of more potent and selective inhibitors. acs.orgacs.org Molecular docking and dynamics simulations further complement these experimental findings by predicting binding affinities and exploring the conformational changes that occur upon ligand binding. nih.govmdpi.com These computational approaches have been used to rationalize the inhibitory activities of different derivatives and to design new compounds with improved pharmacological properties. nih.govmdpi.comthieme-connect.com The availability of high-resolution structural data is a critical resource for the continued development of this class of compounds. rcsb.org

Exploration in Other Disease Areas Beyond Oncology and Imaging

While much of the research on this compound derivatives has focused on oncology and imaging, there is growing interest in their potential application to other disease areas, particularly neurodegenerative disorders. ptglab.comdrjimcollins.comneurodegenerationresearch.eu The ability of certain derivatives to interact with targets relevant to neurodegeneration, such as BACE1 (beta-site amyloid precursor protein cleaving enzyme 1) in Alzheimer's disease, has opened new avenues for investigation. rcsb.orgnih.govresearchgate.net

For instance, verubecestat, which contains a this compound moiety, was developed as a BACE1 inhibitor for the treatment of Alzheimer's disease. rcsb.org Although its clinical development faced challenges, the research has provided valuable insights into targeting BACE1. nih.gov Furthermore, the development of probes like [¹⁸F]P3BZA for imaging neuromelanin suggests a role in understanding and potentially diagnosing conditions like Parkinson's disease. researchgate.net The exploration of this compound-based compounds for neurodegenerative and other diseases is an active area of research, with the potential to yield novel therapeutic agents for these challenging conditions. ptglab.comucsd.edusambomed.co.kr

Q & A

Q. What are the established synthetic routes for 5-Fluoropicolinamide, and how can researchers optimize reaction conditions for higher yields?

- Methodological Answer : Synthetic routes typically involve multi-step processes, such as fluorination of picolinamide precursors or coupling reactions with fluorinated intermediates. To optimize yields:

-

Use Design of Experiments (DoE) to systematically vary parameters (temperature, catalyst loading, solvent polarity) and identify optimal conditions.

-

Employ HPLC to monitor reaction progress and NMR (¹H/¹³C, ¹⁹F) to confirm intermediate structures .

-

Reference literature from databases like Scopus (as in ) to compare existing protocols and identify understudied variables (e.g., inert atmosphere effects).

- Data Table : Common Optimization Parameters in Synthesis

| Parameter | Typical Range Tested | Analytical Validation Method |

|---|---|---|

| Temperature | 60–120°C | HPLC retention time analysis |

| Catalyst Loading | 1–5 mol% | NMR yield calculation |

| Solvent | DMF, THF, DCM | Polarimetric analysis |

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound, and what parameters ensure accurate identification?

- Methodological Answer :

- ¹⁹F NMR : Essential for confirming fluorination; use deuterated DMSO or CDCl₃ as solvents to avoid signal splitting .

- HPLC-MS : Optimize mobile phase (e.g., acetonitrile/water with 0.1% formic acid) to enhance peak resolution and enable mass confirmation of the molecular ion .

- FT-IR : Validate amide C=O stretching (1650–1700 cm⁻¹) and C-F bonds (1100–1200 cm⁻¹).

- Cross-reference with X-ray crystallography for unambiguous structural confirmation if crystalline derivatives are obtainable.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

- Methodological Answer :

-

Conduct a systematic review using frameworks like PICOT (Population: cell lines; Intervention: compound concentration; Comparison: controls; Outcome: IC₅₀; Time: exposure duration) to standardize data comparison .

-

Perform meta-analysis to quantify variability sources (e.g., assay type, cell viability protocols). Use statistical tools (ANOVA, regression models) to identify confounding variables .

-

Validate findings via dose-response curves across multiple cell lines to assess compound specificity.

- Data Table : Common Sources of Data Variability in Biological Studies

| Variable | Impact on Activity Data | Mitigation Strategy |

|---|---|---|

| Cell Line Origin | Genetic heterogeneity | Use isogenic cell models |

| Assay Duration | Time-dependent effects | Standardize exposure times |

| Solvent Choice | Solubility artifacts | Use DMSO controls ≤0.1% v/v |

Q. What strategies are effective in elucidating the mechanism of action of this compound at the molecular level?

- Methodological Answer :

- Molecular Docking : Screen against target libraries (e.g., kinase or protease families) using software like AutoDock Vina; validate with surface plasmon resonance (SPR) for binding affinity measurements.

- CRISPR-Cas9 Knockout Models : Identify gene targets by correlating compound efficacy with gene expression changes .

- Isotopic Labeling (e.g., ¹⁸O/¹⁵N): Trace metabolic pathways via LC-MS/MS to detect intermediate adducts .

Research Frameworks for Methodological Rigor

- Table : Frameworks for Structuring Research Questions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。